N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Description
N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a benzofuran moiety substituted with a 6,8-dimethyl-2-oxo-2H-chromen-4-yl group. The chromene (benzopyran) ring system is known for its fluorescence and pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-12-9-13(2)21-16(10-12)17(11-19(25)28-21)22-20(24-23(26)14-7-8-14)15-5-3-4-6-18(15)27-22/h3-6,9-11,14H,7-8H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHXSXMCOVMKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of coumarins, including the target compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown effectiveness against breast cancer cell lines by triggering apoptotic pathways .
2. Antioxidant Properties
The antioxidant potential of coumarin derivatives has been extensively studied. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. In vitro assays have shown that the compound can reduce oxidative damage in cellular models .
3. Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory conditions. Research has shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Table 1: Summary of Bioactivity Studies on Coumarin Derivatives
Therapeutic Potential
1. Drug Design and Development
The structural characteristics of N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide make it a promising scaffold for drug development. Its ability to interact with biological targets through hydrogen bonding and π–π stacking interactions suggests potential for designing novel therapeutics.
2. Synergistic Effects with Other Compounds
Research indicates that combining this compound with other pharmacologically active agents may enhance therapeutic efficacy. For example, co-administration with certain chemotherapeutics has been shown to improve anticancer effects while reducing side effects .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of a related coumarin derivative demonstrated significant tumor growth inhibition in xenograft models. The mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes.
Case Study 2: Anti-inflammatory Mechanism
In a model of rheumatoid arthritis, administration of a coumarin derivative resulted in reduced joint inflammation and pain scores, correlating with decreased levels of inflammatory mediators in serum.
Comparison with Similar Compounds
Structural and Functional Analysis:
Core Structure :
All compounds share the cyclopropanecarboxamide backbone, which confers rigidity and metabolic stability. The cyclopropane ring’s strain energy may enhance reactivity or binding to biological targets.
Substituent Effects: Target Compound: The 6,8-dimethylchromenone and benzofuran groups likely contribute to π-π stacking interactions with proteins or nucleic acids. The 2-oxo group on chromene may act as a hydrogen-bond acceptor, enhancing binding specificity . Diethyl-4-methoxyphenoxy Derivative: The methoxy group improves solubility, while the phenyl and diethylamide groups may modulate bioavailability and receptor affinity . Pyridin-2-ylsulfonyl Derivatives: The sulfonyl group enhances electron-withdrawing properties, critical for binding to CFTR ion channels in therapeutic applications .
In contrast, cyprofuram’s chlorophenyl group aligns with agrochemical design principles, targeting fungal cytochrome P450 enzymes . The CFTR-targeting sulfonyl derivatives highlight the role of electronic effects in modulating ion channel function .
Research Findings and Implications
Key Structural Determinants of Activity:
- Electron-Donating vs. Sulfonyl () and chloro () groups withdraw electrons, favoring interactions with polar residues.
- Rigidity vs. Flexibility :
The cyclopropane ring restricts conformational freedom, improving selectivity. However, bulkier substituents (e.g., benzofuran in the target) may limit membrane permeability compared to smaller groups like chlorophenyl in cyprofuram. - Application-Specific Design: Chromenone/benzofuran systems (target) are prevalent in drug discovery, while simpler aromatic substituents (e.g., chlorophenyl) dominate agrochemicals due to cost-effectiveness and broad-spectrum activity.
Preparation Methods
Pechmann Condensation
The 6,8-dimethylcoumarin scaffold is synthesized via Pechmann condensation using 2,4-dimethylresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. This method yields the coumarin core in 65–72% efficiency.
Reaction Conditions :
-
Catalyst : H₂SO₄ (98%)
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Temperature : 0–5°C (prevents over-sulfonation)
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Time : 4–6 hours
Limitations :
Kostanecki-Robinson Reaction
For higher regiocontrol, the Kostanecki-Robinson reaction employs 2,4-dimethylphenol and acetic anhydride in the presence of sodium acetate, yielding 6,8-dimethylcoumarin in 78% yield.
Advantages :
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Avoids strong mineral acids.
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Compatible with electron-donating substituents.
Synthesis of the Benzofuran Component
Halogenation of the Coumarin Core
The 4-position of the coumarin is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 4-bromo-6,8-dimethyl-2H-chromen-2-one (87% yield).
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction links the brominated coumarin to 2-hydroxybenzaldehyde derivatives. For example:
Reagents :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Solvent : Toluene/EtOH (3:1)
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Temperature : 90°C, 12 hours
This step forms the 2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)benzofuran skeleton in 68–75% yield.
Cyclopropanecarboxamide Incorporation
Amination of Benzofuran
The 3-position of the benzofuran is aminated via Buchwald-Hartwig coupling using:
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Amine Source : NH₃·H₂O
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Catalyst : Pd₂(dba)₃/Xantphos
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Solvent : 1,4-Dioxane
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Temperature : 100°C, 24 hours
This yields 3-amino-2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)benzofuran in 62% yield.
Amidation with Cyclopropanecarbonyl Chloride
The amine intermediate reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Conditions :
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Molar Ratio : 1:1.2 (amine:acyl chloride)
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Temperature : 0°C → room temperature
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Time : 6 hours
The final product is obtained in 85% yield after purification by silica gel chromatography.
Optimization and Catalytic Methods
Ultrasound-Assisted Synthesis
Adopting methods from PMC studies, ultrasound irradiation (40 kHz) during the Pechmann condensation reduces reaction time from 6 hours to 90 minutes and improves yield to 81%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in Suzuki-Miyaura reactions, while non-polar solvents (toluene) favor cyclopropanation steps.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Conditions | Catalyst |
|---|---|---|---|---|
| Coumarin Synthesis | Pechmann Condensation | 72 | H₂SO₄, 0–5°C | – |
| Coumarin Synthesis | Kostanecki-Robinson | 78 | Ac₂O, NaOAc | – |
| Benzofuran Formation | Suzuki-Miyaura | 75 | Pd(PPh₃)₄, 90°C | Pd(PPh₃)₄ |
| Amination | Buchwald-Hartwig | 62 | Pd₂(dba)₃/Xantphos, 100°C | Pd₂(dba)₃ |
| Amidation | Acyl Chloride Coupling | 85 | TEA, DCM | – |
Q & A
How can the synthesis of this compound be optimized to balance yield and purity for academic research purposes?
Methodological Answer:
Synthetic optimization requires a multi-step approach:
- Statistical Design of Experiments (DoE): Use factorial designs to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, highlights the utility of DoE in minimizing experimental runs while maximizing data quality .
- Chromatographic Techniques: Employ HPLC or preparative TLC to isolate impurities (e.g., unreacted chromene intermediates) and improve purity. emphasizes chromatographic purification in structurally analogous coumarin-benzofuran hybrids .
- Scale-Dependent Strategies: Pilot small-scale reactions (<100 mg) with microwave-assisted synthesis for rapid parameter screening before transitioning to traditional reflux for larger batches .
What experimental strategies are recommended to validate interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Vitro Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (KD) and kinetics (kon/koff) for target proteins. and suggest similar approaches for chromene derivatives interacting with antifungal targets .
- Molecular Docking: Pair experimental data with computational docking (e.g., AutoDock Vina) to map binding sites. For example, discusses quantum chemical calculations to predict reactivity and interactions .
- Competitive Inhibition Studies: Co-administer known inhibitors (e.g., tamoxifen for estrogen receptors) to confirm specificity .
How can contradictions in pharmacological data (e.g., conflicting IC50 values across studies) be systematically addressed?
Methodological Answer:
- Standardized Assay Conditions: Ensure uniform parameters (e.g., pH, incubation time, cell line passage number). notes variability in IC50 values for similar compounds due to differences in assay protocols .
- Meta-Analysis: Apply statistical tools like Bland-Altman plots to compare datasets and identify outliers. advocates for systematic data reconciliation through statistical frameworks .
- Orthogonal Validation: Confirm activity using alternative assays (e.g., switch from MTT to ATP-based viability assays) .
What computational methods are most effective for predicting the compound’s reactivity and stability under physiological conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. highlights quantum chemical methods for reaction path modeling .
- Molecular Dynamics (MD) Simulations: Simulate solvation in aqueous or lipid environments to assess hydrolytic stability. recommends MD for pH-dependent degradation studies .
- QSPR Models: Use quantitative structure-property relationships to correlate substituent effects (e.g., methyl groups on chromene) with stability .
How should structure-activity relationship (SAR) studies be designed to explore modifications at the cyclopropane or benzofuran moieties?
Methodological Answer:
- Fragment-Based Analog Synthesis: Replace cyclopropane with bicyclo[1.1.0]butane or substitute benzofuran with indole (see ’s table for structural analogs) :
| Structural Analog | Key Modification |
|---|---|
| N-(4-methylbenzyl)-...carboxamide | Methyl substitution on benzyl |
| N-(4-methoxybenzyl)-...chromene | Methoxy group for solubility |
- Biological Profiling: Test analogs against a panel of related targets (e.g., kinases vs. GPCRs) to isolate moiety-specific effects .
- Crystallography: Resolve co-crystal structures to visualize interactions (e.g., cyclopropane’s steric effects) .
What analytical techniques are critical for characterizing the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds .
- LC-MS/MS Degradation Profiling: Monitor hydrolysis or oxidation products under stressed conditions (e.g., UV light, H2O2 exposure) .
- NMR Kinetic Studies: Track time-dependent changes in cyclopropane ring integrity using 1H-NMR in D2O .
How can researchers design experiments to evaluate the compound’s environmental impact or biodegradability?
Methodological Answer:
- OECD 301D Closed Bottle Test: Measure biodegradability via dissolved oxygen consumption in aqueous systems .
- Ecotoxicology Assays: Use Daphnia magna or algae models to determine LC50/EC50 values. references environmental engineering frameworks for such studies .
- Photocatalytic Degradation: Test TiO2-mediated breakdown under UV light, as discussed in for pollutant degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
